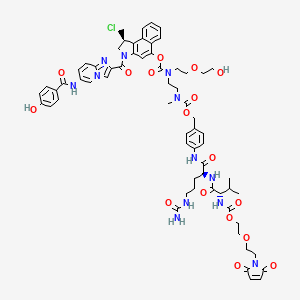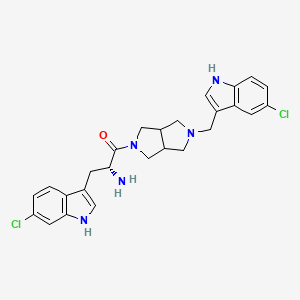![molecular formula C21H26N6O3 B15073927 8-Oxabicyclo[3.2.1]octan-3-ol, 3-[6-[(3R)-3-methyl-4-morpholinyl]-1-(1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]-, (3-endo)-](/img/structure/B15073927.png)
8-Oxabicyclo[3.2.1]octan-3-ol, 3-[6-[(3R)-3-methyl-4-morpholinyl]-1-(1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]-, (3-endo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATR inhibitor 4 is a compound that targets the ataxia telangiectasia and Rad3-related protein kinase, which plays a crucial role in the DNA damage response. This kinase is involved in the activation of essential signaling pathways for DNA damage repair, making ATR inhibitor 4 a promising candidate for cancer therapy .
Méthodes De Préparation
The synthesis of ATR inhibitor 4 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. One common synthetic route starts with the preparation of a pyrimidine core, followed by nucleophilic aromatic substitution to introduce various functional groups. The final product is obtained through a series of coupling reactions and purification steps .
Analyse Des Réactions Chimiques
ATR inhibitor 4 undergoes several types of chemical reactions, including:
Oxidation: ATR inhibitor 4 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on ATR inhibitor 4.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce different substituents on the pyrimidine core. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles
Applications De Recherche Scientifique
ATR inhibitor 4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: ATR inhibitor 4 is used as a tool compound to study the DNA damage response and the role of ATR kinase in various cellular processes.
Biology: In biological research, ATR inhibitor 4 is used to investigate the mechanisms of DNA repair and the cellular response to DNA damage.
Medicine: ATR inhibitor 4 is being explored as a potential therapeutic agent for cancer treatment, particularly in combination with other DNA-damaging agents or inhibitors of DNA repair pathways .
Mécanisme D'action
ATR inhibitor 4 exerts its effects by binding to the ataxia telangiectasia and Rad3-related protein kinase and inhibiting its activity. This inhibition prevents the activation of downstream signaling pathways involved in DNA damage repair, leading to the accumulation of DNA damage and ultimately cell death. The molecular targets of ATR inhibitor 4 include the ATR kinase itself and its downstream effectors, such as checkpoint kinase 1 .
Comparaison Avec Des Composés Similaires
ATR inhibitor 4 is unique among ATR inhibitors due to its specific binding affinity and potency. Similar compounds include:
BAY 1895344: Another potent ATR inhibitor with strong antiproliferative activity in tumor cells.
M4344: A highly potent ATR inhibitor that enhances the activity of DNA-damaging agents.
Ceralasertib: An ATR inhibitor that shows significant antitumor activity, particularly in combination with other therapies
Propriétés
Formule moléculaire |
C21H26N6O3 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
3-[6-(3-methylmorpholin-4-yl)-1-(1H-pyrazol-5-yl)pyrazolo[3,4-b]pyridin-4-yl]-8-oxabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C21H26N6O3/c1-13-12-29-7-6-26(13)19-8-17(21(28)9-14-2-3-15(10-21)30-14)16-11-23-27(20(16)24-19)18-4-5-22-25-18/h4-5,8,11,13-15,28H,2-3,6-7,9-10,12H2,1H3,(H,22,25) |
Clé InChI |
YIHHYCIYAIVQKX-UHFFFAOYSA-N |
SMILES canonique |
CC1COCCN1C2=NC3=C(C=NN3C4=CC=NN4)C(=C2)C5(CC6CCC(C5)O6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2S)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile](/img/structure/B15073845.png)
![(2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide](/img/structure/B15073846.png)
![(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid](/img/structure/B15073847.png)

![(2R)-N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid](/img/structure/B15073855.png)
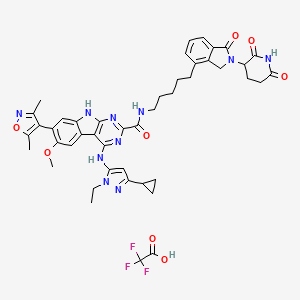
![2-[2-[2-[2-(2-hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate](/img/structure/B15073886.png)
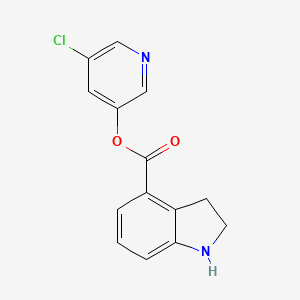
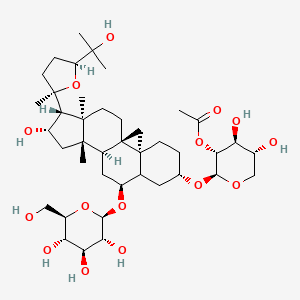
![(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride](/img/structure/B15073903.png)
![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B15073904.png)

